molecular formula C22H23NO6S2 B2928114 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946242-78-0

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2928114
CAS No.: 946242-78-0
M. Wt: 461.55
InChI Key: SCXOESXIAXVXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyphenoxyacetamide moiety, in particular, sets it apart from other similar compounds, providing unique reactivity and biological activity.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-8-10-19(11-9-16)31(25,26)21(20-7-4-12-30-20)14-23-22(24)15-29-18-6-3-5-17(13-18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOESXIAXVXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.